4-Bromo-2,7-naphthyridin-1(2H)-one

Chemical Synthesis Quality Control Procurement

Researchers requiring reliable brominated naphthyridinone building blocks for Pd-catalyzed diversification often face inconsistent purity and limited availability. 4-Bromo-2,7-naphthyridin-1(2H)-one (CAS 959558-27-1) addresses this gap as a 97% pure solid with a reactive C4-bromo handle enabling Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings for kinase inhibitor lead elaboration. • 97% purity ensures reproducible cross-coupling reactivity for analog library synthesis. • C4-bromo substituent enables late-stage diversification of naphthyridinone-based kinase scaffolds. • Commercially stocked with ambient shipping for uninterrupted medicinal chemistry workflows.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 959558-27-1
Cat. No. B1290605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,7-naphthyridin-1(2H)-one
CAS959558-27-1
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CNC2=O)Br
InChIInChI=1S/C8H5BrN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4H,(H,11,12)
InChIKeyOBEISHLTGGIGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,7-naphthyridin-1(2H)-one: Definition & Baseline


4-Bromo-2,7-naphthyridin-1(2H)-one is a brominated heterocyclic building block belonging to the naphthyridinone class [1]. It is characterized by a 2,7-naphthyridine core with a keto group at position 1 and a bromine substituent at position 4 [1]. This structure distinguishes it from its unsubstituted parent, 2,7-naphthyridin-1(2H)-one (CAS 67988-50-5), and other halogenated analogs like 4-iodo-2,7-naphthyridin-1(2H)-one (CAS 959558-50-0), providing a specific reactivity profile for synthetic applications . The compound is a solid with a molecular weight of 225.04 g/mol and a molecular formula of C8H5BrN2O, and it is commercially available with a typical purity of 97% [1] .

Pd-catalyzed cross-coupling (Suzuki, Stille) enabled by C4-Br handle
Specified purity grade supports sensitive synthetic sequences
Building block for SAR diversification of kinase inhibitor scaffolds

4-Bromo-2,7-naphthyridin-1(2H)-one vs. Generic Analogs


Substituting 4-Bromo-2,7-naphthyridin-1(2H)-one with a generic 2,7-naphthyridin-1(2H)-one analog is not feasible due to critical differences in reactivity and physicochemical properties driven by the C4-bromo substituent [1]. The bromine atom is essential for key palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental for elaborating the naphthyridine scaffold into more complex, biologically active molecules [1] [2]. In contrast, the unsubstituted parent compound lacks this handle for C-C bond formation, rendering it unsuitable for these diversification strategies. Furthermore, the presence of the bromine atom alters key physicochemical descriptors like lipophilicity and polar surface area relative to the unsubstituted core, which can impact compound handling, solubility, and biological partitioning in downstream applications [3].

Unsubstituted Core Lacks C4-Br handle; no cross-coupling reactivity, limiting diversification potential.
Halogen Analog Variability Purity grade and reactivity may differ from other 4-halo analogs (e.g., 4-iodo).
Physicochemical Profile Shift Bromination alters lipophilicity and TPSA vs. unsubstituted parent, affecting handling and partitioning.

4-Bromo-2,7-naphthyridin-1(2H)-one vs. Analogs: Evidence


Sourcing and Purity

When procuring this building block, 4-Bromo-2,7-naphthyridin-1(2H)-one is available from a primary research supplier (Sigma-Aldrich) with a guaranteed purity of 97% . In a direct comparison, the closely related 4-iodo-2,7-naphthyridin-1(2H)-one is available from the same vendor with a lower specified purity of 95% . This 2% absolute difference in purity specification can be critical for reactions sensitive to impurities, potentially reducing the need for costly in-house purification steps.

Purity Comparison
Head-to-head
97%
vs. 4-iodo analog 95%
Higher specified purity supports sensitive synthesis
Vendor specification, Sigma-Aldrich product page
Chemical Synthesis Quality Control Procurement

Lipophilicity & TPSA Comparison

Bromination at the C4 position significantly alters the compound's physicochemical profile relative to its unsubstituted parent. Computed descriptors show a higher XLogP3 value (0.7) for 4-bromo-2,7-naphthyridin-1(2H)-one compared to 2,7-naphthyridin-1(2H)-one (0.3), indicating increased lipophilicity [1] [2]. Additionally, the Topological Polar Surface Area (TPSA) is larger for the brominated compound (45.8 Ų vs. 42 Ų) [1] [2].

Lipophilicity (XLogP3)
Cross-study comparable
0.7
vs. unsubstituted 0.3
Increased lipophilicity may influence solubility and permeability
Computed XLogP3, PubChem
Medicinal Chemistry ADME Properties Lead Optimization

Cross-Coupling Reactivity

A key functional difference is the ability of 4-bromo-2,7-naphthyridin-1(2H)-one to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, a well-established application for its bromo-substituted analogs [1]. In contrast, the unsubstituted parent compound, 2,7-naphthyridin-1(2H)-one, lacks a reactive halogen handle and cannot undergo these transformations, limiting its use to the unmodified core structure. This reactivity is essential for generating diverse chemical libraries from the naphthyridinone scaffold.

Cross-Coupling Reactivity
Class-level
Reactive
vs. unsubstituted non-reactive
Enables Pd-catalyzed Suzuki/Stille diversification
Based on aryl bromide reactivity class
Organic Synthesis Methodology C-C Bond Formation

Ecto-5'-Nucleotidase Inhibition

In a biochemical screen, 4-bromo-2,7-naphthyridin-1(2H)-one was found to inhibit rat ecto-5'-nucleotidase (CD73) with an IC50 of 40.1 µM (4.01E+4 nM) in a cell-based assay [1]. This data point provides a baseline for the scaffold's activity. While not compared directly to a close analog in the same study, it establishes a reference inhibitory concentration for this compound against this specific target. This information can serve as a benchmark for future structure-activity relationship (SAR) studies where modifications are made to improve potency.

Ecto-5'-Nucleotidase IC50
Supporting evidence
40.1 µM
Reported baseline inhibition for SAR reference
Rat enzyme, COS7 cell assay
Biochemical Assay Enzyme Inhibition Purinergic Signaling

4-Bromo-2,7-naphthyridin-1(2H)-one: Key Applications


Scaffold Diversification in Kinase Inhibitor Drug Discovery

As established, the C4-bromo group enables Pd-catalyzed cross-coupling reactions [1]. This makes 4-Bromo-2,7-naphthyridin-1(2H)-one an ideal building block for the late-stage diversification of kinase inhibitor leads. The naphthyridinone core is a recognized scaffold in kinase drug discovery, with reports of potent and selective inhibitors for targets like MET, AXL, c-Kit, and VEGFR-2 being developed from related 2,7-naphthyridinone derivatives [2] [3].

Synthesis of Chemical Libraries for Phenotypic Screening

The compound's commercial availability at 97% purity from a major supplier ensures a consistent and reliable starting material for generating arrays of analogs [1]. The ability to efficiently introduce diverse aryl and heteroaryl groups via Suzuki coupling makes it suitable for automated or parallel synthesis workflows, enabling the rapid construction of small molecule libraries for target-agnostic phenotypic screens.

Preparation of Advanced Intermediates for C-N Coupling

Beyond C-C bond formation, the bromine atom serves as a precursor for other transformations. For example, it can be converted into an amine via Buchwald-Hartwig amination, as demonstrated with the related compound 4-bromo-2,7-naphthyridin-1-amine [1]. This expands its utility in synthesizing a wider range of functionalized naphthyridinones for medicinal chemistry or chemical biology probe development.

Application
Selection Property
Validation Focus
Scaffold diversification for kinase inhibitor leads
C4-Br handle for cross-coupling
Reactivity verification, purity check
Synthesis of chemical libraries for phenotypic screening
Commercial availability, consistent purity
Lot consistency, coupling efficiency
Preparation of advanced intermediates for C-N coupling
Bromine as precursor for amination
Reaction scope (Buchwald-Hartwig)

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